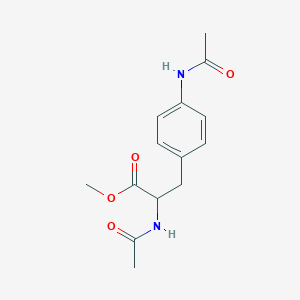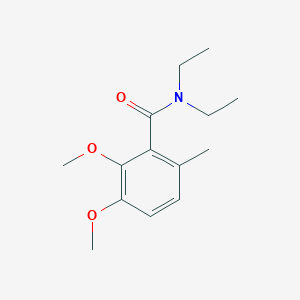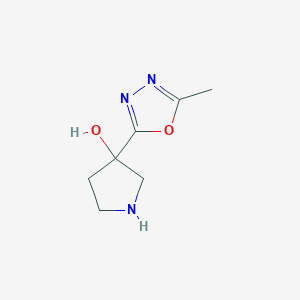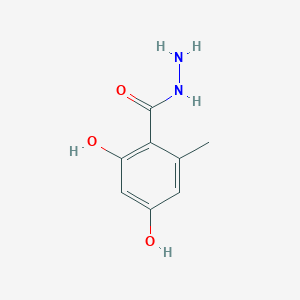
2,4-Dihydroxy-6-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-6-methylbenzohydrazide is an organic compound with the molecular formula C8H10N2O3. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and a methyl group on the benzene ring, along with a hydrazide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-methylbenzohydrazide typically involves the reaction of 2,4-dihydroxy-6-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydroxy-6-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,4-Dihydroxy-6-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-6-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, its apoptosis-inducing properties are linked to the activation of caspase pathways, leading to programmed cell death in targeted cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dihydroxy-6-methylbenzaldehyde: Shares a similar structure but with an aldehyde group instead of a hydrazide group.
2,4-Dihydroxybenzoic acid: Lacks the methyl group and hydrazide functional group.
4,6-Dihydroxy-2-methylpyrimidine: Contains a pyrimidine ring instead of a benzene ring.
Uniqueness
2,4-Dihydroxy-6-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazide group, in particular, allows for unique interactions in biological systems, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2,4-dihydroxy-6-methylbenzohydrazide |
InChI |
InChI=1S/C8H10N2O3/c1-4-2-5(11)3-6(12)7(4)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13) |
Clé InChI |
SZGIYBGRWYMURV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)NN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




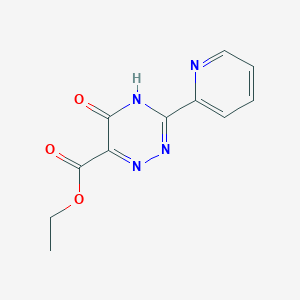

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)

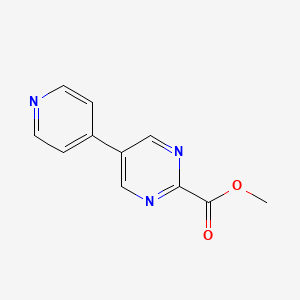
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
